N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzothiadiazole core, a cyclopropyl group, and a benzamide moiety
Preparation Methods
The synthesis of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The introduction of the cyclopropyl group and the benzamide moiety requires further functionalization and coupling reactions. Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others. Common reagents include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the benzothiadiazole core or the attached functional groups.
Scientific Research Applications
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound’s properties may be useful in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-3-(methylsulfanyl)benzamide can be compared with other benzothiadiazole derivatives, such as:
- N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-ethoxyacetamide
- N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]furan-3-carboxamide
- N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
These compounds share a similar core structure but differ in their functional groups, which can influence their reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct properties and advantages in certain applications.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-26-16-6-4-5-14(13-16)19(23)20-11-12-21-17-7-2-3-8-18(17)22(15-9-10-15)27(21,24)25/h2-8,13,15H,9-12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKYYUXOGCGEAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.